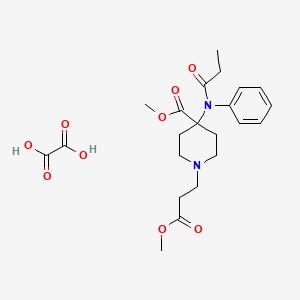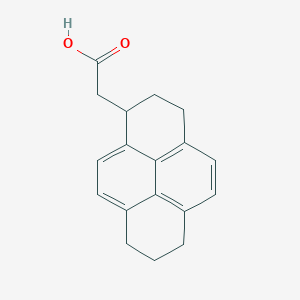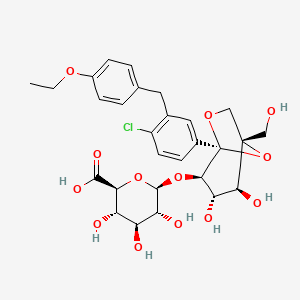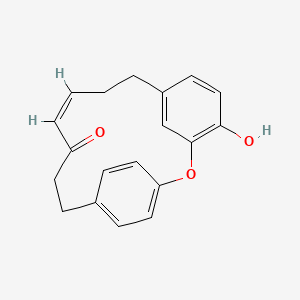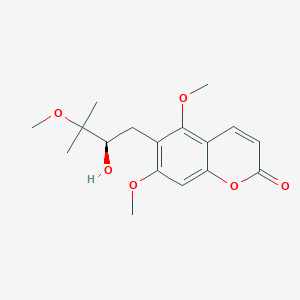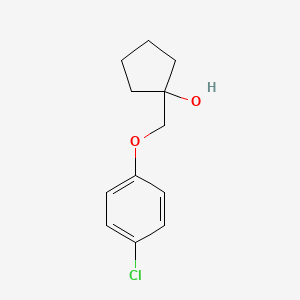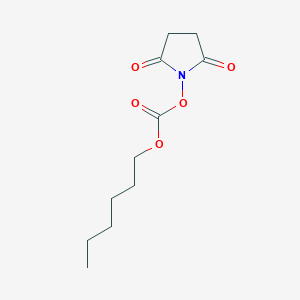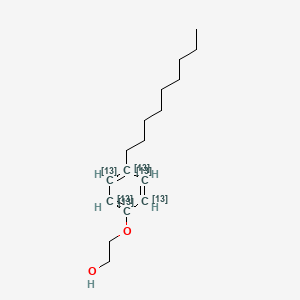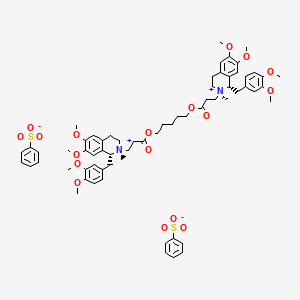
(2R,3aR,7aR)-1-(((R)-1-Ethoxy-1-oxopentan-2-yl)-D-alanyl)octahydro-1H-indole-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3aR,7aR)-1-((®-1-Ethoxy-1-oxopentan-2-yl)-D-alanyl)octahydro-1H-indole-2-carboxylic Acid is a complex organic compound with a unique structure that includes an indole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3aR,7aR)-1-((®-1-Ethoxy-1-oxopentan-2-yl)-D-alanyl)octahydro-1H-indole-2-carboxylic Acid typically involves multiple steps, including the formation of the indole ring and the introduction of the alanyl and ethoxy groups. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3aR,7aR)-1-((®-1-Ethoxy-1-oxopentan-2-yl)-D-alanyl)octahydro-1H-indole-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,3aR,7aR)-1-((®-1-Ethoxy-1-oxopentan-2-yl)-D-alanyl)octahydro-1H-indole-2-carboxylic Acid is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activity. It may interact with specific enzymes or receptors, making it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, (2R,3aR,7aR)-1-((®-1-Ethoxy-1-oxopentan-2-yl)-D-alanyl)octahydro-1H-indole-2-carboxylic Acid is investigated for its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a promising candidate for the treatment of various diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as materials science and nanotechnology.
Mécanisme D'action
The mechanism of action of (2R,3aR,7aR)-1-((®-1-Ethoxy-1-oxopentan-2-yl)-D-alanyl)octahydro-1H-indole-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3aR,7aR)-Octahydro-1H-indole-2-carboxylic Acid
- (3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid
Uniqueness
Compared to similar compounds, (2R,3aR,7aR)-1-((®-1-Ethoxy-1-oxopentan-2-yl)-D-alanyl)octahydro-1H-indole-2-carboxylic Acid has a unique combination of functional groups that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C19H32N2O5 |
|---|---|
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
(2R,3aR,7aR)-1-[(2R)-2-[[(2R)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14-,15-,16-/m1/s1 |
Clé InChI |
IPVQLZZIHOAWMC-OXGONZEZSA-N |
SMILES isomérique |
CCC[C@H](C(=O)OCC)N[C@H](C)C(=O)N1[C@@H]2CCCC[C@@H]2C[C@@H]1C(=O)O |
SMILES canonique |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



